tert-butyl N-(5-chloropyridin-3-yl)carbamate
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Overview
Description
tert-Butyl N-(5-chloropyridin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-chloropyridin-3-yl group. The presence of the chloropyridine ring makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloropyridin-3-yl)carbamate typically involves the reaction of 5-chloropyridin-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The tert-butyl group serves as a protecting group for the amine, making it easier to handle and purify the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization, distillation, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-chloropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as substituted pyridines.
Hydrolysis: 5-chloropyridin-3-amine and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced forms of the pyridine ring.
Scientific Research Applications
Chemistry: tert-Butyl N-(5-chloropyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions on other functional groups .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, by protecting amine groups during synthesis. It may also be used in the development of pharmaceuticals where selective protection and deprotection of functional groups are required .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-chloropyridin-3-yl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
tert-Butyl (5-nitropyridin-3-yl)carbamate: Similar structure but with a nitro group instead of chlorine, used in different synthetic applications.
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Contains a piperidine ring, used in different chemical and pharmaceutical applications.
Uniqueness: tert-Butyl N-(5-chloropyridin-3-yl)carbamate is unique due to the presence of the chloropyridine ring, which provides additional reactivity and versatility in synthetic applications. The chlorine atom allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C10H13ClN2O2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
tert-butyl N-(5-chloropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) |
InChI Key |
CFRSKYOTVXBBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CN=C1)Cl |
Origin of Product |
United States |
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